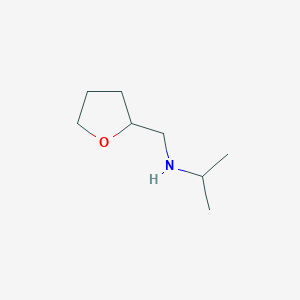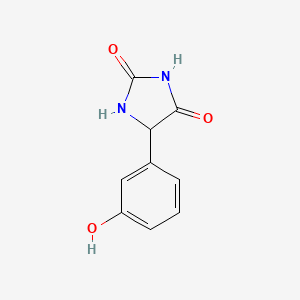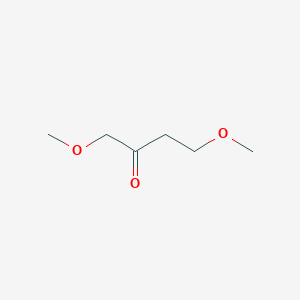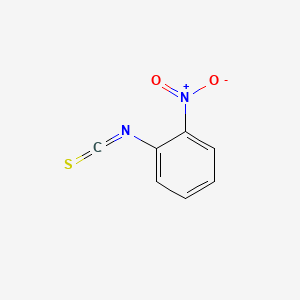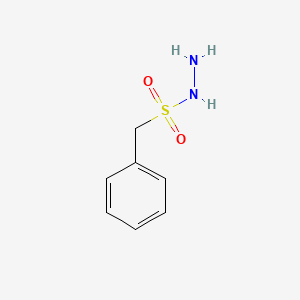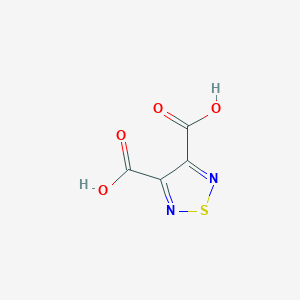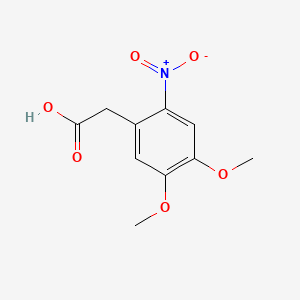
1,2-Di(thiophen-2-yl)ethane-1,2-dione
概要
説明
1,2-Di(thiophen-2-yl)ethane-1,2-dione (DTO) is a compound that has been used in the development of cross-conjugated alternating polymers . These polymers, namely PDTO-C1 and PDTO-C3, have been investigated for their charge transport properties by fabricating field-effect transistors devices .
Synthesis Analysis
The synthesis of DTO-based polymers involves the development of two cross-conjugated alternating polymers . Single crystal X-ray crystallography shows that non-covalent S⋯O and C–H⋯O interactions exist inside the DTO units . These non-covalent interactions, in combination with the C–H⋯O interactions of the thiophene-flanked dithienothiophene units, act as conformational locks, beneficial for acquiring the planar backbone conformation .Molecular Structure Analysis
The molecular structure of DTO-based polymers is highly planar due to the presence of multiple conformational locks . The polymers possess broad absorption spectra and HOMO and LUMO energy levels of ca. −5.50 and −3.6 eV, respectively .Chemical Reactions Analysis
The DTO-based polymers, PDTO-C1 and PDTO-C3, have been used to fabricate field-effect transistor devices . The highest mobility of 0.54 cm^2 V^−1 s^−1 was achieved in the PDTO-C3-based transistor devices, whereas PDTO-C1 affords a mobility of 0.22 cm^2 V^−1 s^−1 .Physical And Chemical Properties Analysis
DTO is a colorless crystalline solid . It is insoluble in water . The melting point of DTO is 152-154℃ .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of “1,2-Di(thiophen-2-yl)ethane-1,2-dione”, focusing on various unique applications:
Organic Electronics
This compound is used in the development of organic semiconductor materials, which are crucial for fabricating organic photovoltaic devices and field-effect transistors. The charge transport properties of such materials are essential for the advancement of organic electronics .
Medical Research
“1,2-Di(thiophen-2-yl)ethane-1,2-dione” has shown potential in medical research, particularly in the development of anticancer drugs. Clinical trials have indicated promising results in using this compound as a chemotherapeutic agent for various types of cancer.
Coordination Chemistry
In coordination chemistry, this compound can act as a ligand to form metal-organic complexes. These complexes have significant applications in catalysis and materials science .
Organic Synthesis
As a chemical reagent, “1,2-Di(thiophen-2-yl)ethane-1,2-dione” is used in organic synthesis to produce other compounds. This application is fundamental in chemical research and development .
Photonic Materials
The compound’s properties are explored for use in photonic materials, which are integral to the study and preparation of organic optoelectronic devices .
Complementary Logic Circuits
It plays a role in the exploration of unipolar n-channel semiconductors, which is important for the progress of organic complementary inverters and logic circuits .
作用機序
Target of Action
1,2-Di(thiophen-2-yl)ethane-1,2-dione (DTO) is an organic compound that primarily targets the charge transport properties in field-effect transistors . It is also used as a ligand in coordination chemistry to form organometallic compounds .
Mode of Action
DTO interacts with its targets through non-covalent S⋯O and C–H⋯O interactions . These interactions, in combination with the C–H⋯O interactions of the thiophene-flanked dithienothiophene units, act as conformational locks, beneficial for acquiring the planar backbone conformation .
Biochemical Pathways
The biochemical pathways affected by DTO are primarily related to charge transport properties in field-effect transistors . The compound’s interaction with its targets leads to changes in the electronic properties of the system, affecting the mobility of charges.
Pharmacokinetics
DTO is an organic compound with a molecular weight of 222.28 . It is insoluble in water , which may affect its bioavailability. The compound has a melting point of 81-84 °C (lit.) and a boiling point of 368.5±17.0 °C (Predicted) .
Result of Action
The result of DTO’s action is the alteration of the optoelectronic properties of organic semiconductors . In field-effect transistors, the highest mobility of 0.54 cm² V⁻¹ s⁻¹ was achieved in the DTO-based devices .
Action Environment
The action of DTO can be influenced by environmental factors. For instance, the compound should be stored at 2-8°C and protected from light . It is also important to note that DTO should be handled carefully due to its potential toxicity .
Safety and Hazards
将来の方向性
The results of the studies on DTO-based polymers demonstrate that the incorporation of cross-conjugation may be used as an additional design tactic for organic semiconductors to alter their optoelectronic properties . This suggests potential future directions in the design of organic semiconductors .
特性
IUPAC Name |
1,2-dithiophen-2-ylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWKVSDABPCZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298198 | |
| Record name | 2,2'-Thenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7333-07-5 | |
| Record name | 2,2'-Bithenoyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Thenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



